2-Phenyl-3'-trifluoromethylacetophenone
Description
Properties
IUPAC Name |
2-phenyl-1-[3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O/c16-15(17,18)13-8-4-7-12(10-13)14(19)9-11-5-2-1-3-6-11/h1-8,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTASBHDUYDOEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375146 | |
| Record name | 2-Phenyl-3'-trifluoromethylacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1533-04-6 | |
| Record name | 2-Phenyl-1-[3-(trifluoromethyl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1533-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenyl-3'-trifluoromethylacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Optimization
The diazotization pathway, exemplified in CN103193611A, involves three stages:
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Diazotization : 3-Aminotrifluorotoluene reacts with sodium nitrite (NaNO₂) in sulfuric acid at 0–5°C to form a diazonium salt.
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Coupling : The diazonium salt couples with ethylidenehydroxylamine in the presence of CuCl₂ or CuSO₄ catalysts, maintaining pH 4–4.5 via NaOH titration.
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Hydrolysis : The intermediate undergoes HCl-mediated hydrolysis at 90–95°C, yielding 3'-trifluoromethylacetophenone.
Table 1: Diazotization-Coupling-Hydrolysis Performance
| Parameter | Embodiment 1 | Embodiment 4 | Embodiment 5 |
|---|---|---|---|
| Catalyst | CuCl₂ | CuSO₄ | CuSO₄ |
| Temperature (°C) | 0–15 | 0–15 | 0–20 |
| Yield (%) | 75 | 78 | 76 |
| Purity (%) | 99.6 | 99.9 | 99.8 |
This method’s modularity allows adaptation for 2-phenyl substitution by replacing 3-aminotrifluorotoluene with a 2-phenyl-aniline derivative, though steric effects may necessitate longer reaction times.
Friedel-Crafts Acylation with Catalytic Systems
Industrial-Scale Synthesis
CN113956143 details a Friedel-Crafts approach using benzotrifluoride and acetic acid in ethyl n-propyl ether, catalyzed by tetrabutylammonium bromide (TBAB) and sodium tert-butoxide. Key conditions:
Table 2: Friedel-Crafts Reaction Parameters
| Component | Quantity | Role |
|---|---|---|
| Benzotrifluoride | 1000 kg | Aromatic substrate |
| Acetic acid | 472 kg | Acylating agent |
| TBAB | 30 kg | Phase-transfer catalyst |
| NaOtBu | 6 kg | Base |
This method’s regioselectivity favors para-substitution, suggesting that 2-phenyl positioning would require directed ortho-metalation strategies or blocking groups.
One-Pot Halogenation-Fluorination
α-Fluorination of Acetophenone Derivatives
CN101665394B describes a one-pot synthesis where acetophenone undergoes α-halogenation (e.g., Cl₂, Br₂) followed by nucleophilic fluorination using KF or CsF. For trifluoromethylated analogs:
Table 3: Halogenation-Fluorination Outcomes
| Entry | Halogenating Agent | Fluoride Source | Yield (%) |
|---|---|---|---|
| 1 | NBS | KF | 82 |
| 2 | Cl₂ | CsF | 78 |
While this route efficiently installs α-fluoro groups, trifluoromethylation at the 3'-position would require pre-functionalized substrates.
Catalytic Oxime Hydrolysis
Diazonium-Acetaldoxime Coupling
WO2023223105A1 outlines a process where 3-aminobenzotrifluoride forms a diazonium salt, which couples with acetaldoxime. Subsequent hydrolysis with HCl yields 3'-trifluoromethylacetophenone:
Table 4: Oxime Hydrolysis Performance
This method’s compatibility with continuous-flow reactors enhances its industrial viability.
Comparative Analysis of Methodologies
Yield vs. Complexity Tradeoffs
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-3’-trifluoromethylacetophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
2-Phenyl-3'-trifluoromethylacetophenone serves as an important intermediate in the synthesis of various organic compounds. Its structure allows it to participate in reactions that yield heterocycles and complex molecules, making it a valuable building block in organic chemistry. The trifluoromethyl group enhances its reactivity, allowing for diverse synthetic pathways.
| Reaction Type | Description |
|---|---|
| Friedel-Crafts Acylation | Involves reacting aromatic compounds with acyl chlorides in the presence of a Lewis acid catalyst. |
| Reduction | Can be reduced to yield alcohols or other functional groups. |
| Oxidation | Can be oxidized to produce carboxylic acids or ketones. |
Biological Applications
Study of Biological Pathways
The compound is utilized in biological research to study enzyme interactions and metabolic pathways. Its unique chemical properties allow it to modulate biochemical processes, making it a candidate for investigating drug mechanisms.
Antitumor Activity
Recent studies have highlighted the potential antitumor properties of this compound. Research published in the Journal of Medicinal Chemistry indicates that it may inhibit tumor growth by targeting specific cellular pathways.
Medicinal Chemistry
Therapeutic Potential
The compound is being investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals. Its lipophilicity, enhanced by the trifluoromethyl group, facilitates better cell membrane penetration, which is crucial for drug efficacy.
| Therapeutic Area | Potential Applications |
|---|---|
| Anticancer | Investigated for its ability to inhibit cancer cell proliferation. |
| Anti-inflammatory | Potential use in treating inflammatory diseases due to its biochemical activity. |
Industrial Applications
Agrochemicals
In the agricultural sector, this compound is explored as a precursor for developing agrochemicals such as pesticides and fungicides. Its unique chemical structure may enhance the efficacy and safety profiles of these products.
Case Study 1: Antitumor Activity Assessment
A study evaluated the antitumor activity of this compound using various cancer cell lines. The results indicated significant inhibition of cell growth at specific concentrations, suggesting its potential as a lead compound for further drug development.
Case Study 2: Synthesis Methodology
Research focused on synthesizing this compound via different synthetic routes, including Friedel-Crafts acylation and Grignard reactions. These methodologies demonstrated varying yields and purity levels, emphasizing the importance of optimizing reaction conditions for industrial applications .
Mechanism of Action
The mechanism of action of 2-Phenyl-3’-trifluoromethylacetophenone involves its interaction with various molecular targets and pathways. The trifluoromethyl group influences the compound’s reactivity and stability, making it a valuable intermediate in chemical reactions. The compound can participate in catalytic cycles, where it acts as a substrate or intermediate, facilitating the formation of desired products.
Comparison with Similar Compounds
Research Findings and Trends
Reactivity Hierarchy: Fluorinated acetophenones follow the reactivity order: α-CHF₂ > α-CF₃ > aromatic-CF₃ > non-fluorinated, driven by electronic and steric factors .
Supply Limitations: Production discontinuations for this compound (e.g., 1g and 5g batches) highlight the need for alternative synthetic routes or substitutes like 3'-methoxy analogs .
Emerging Applications : Its role in asymmetric catalysis and fluorinated polymer synthesis is expanding, with patent activity indicating growing industrial interest .
Biological Activity
2-Phenyl-3'-trifluoromethylacetophenone (CAS No. 1533-04-6) is a fluorinated ketone that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a detailed overview of the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through multiple mechanisms:
- Enzyme Inhibition : Studies indicate that the compound can inhibit enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : The compound may interact with specific receptors, modulating signaling pathways that regulate cellular functions such as apoptosis and inflammation.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound can induce oxidative stress in cells, leading to cytotoxic effects.
Pharmacological Effects
The pharmacological profile of this compound includes a range of biological activities:
- Antitumor Activity : Research has shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it demonstrated potent activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cells, with IC50 values in the low micromolar range.
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects against both Gram-positive and Gram-negative bacteria. In vitro studies revealed effective inhibition of bacterial growth, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : Preliminary studies indicate that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
Case Study 1: Antitumor Activity Assessment
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antitumor activity of this compound using various cancer cell lines. The results indicated that the compound inhibited cell proliferation in a dose-dependent manner. The mechanism was attributed to apoptosis induction through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 5.2 | Apoptosis via caspase activation |
| HeLa | 4.8 | Apoptosis via caspase activation |
Case Study 2: Antimicrobial Activity Evaluation
A separate study focused on the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) that suggest potential as an antimicrobial agent.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Q & A
Basic: How can researchers reliably determine the identity and purity of 2-phenyl-3'-trifluoromethylacetophenone?
Answer:
- Analytical Methods: Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, ¹⁹F) to verify structural integrity.
- Purity Assessment: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection (e.g., EPA DSSTox protocols) are recommended. Cross-reference spectral data with authoritative databases like NIST Chemistry WebBook .
- Key Metrics: Melting point consistency (e.g., compare with literature values like 77–82°C for structurally related phenylphenols) .
Basic: What are the key physicochemical properties of this compound, and how are they experimentally determined?
Answer:
- LogP (Lipophilicity): Measure via reverse-phase HPLC or shake-flask method. Predicted logP values (e.g., 3.493 for analogs) can guide experimental design .
- Solubility: Use Crippen’s fragmentation method or McGowan’s volume-based approach for prediction. Validate experimentally via saturation shake-flask assays in solvents like THF or DMSO .
- Thermal Stability: Differential scanning calorimetry (DSC) to assess decomposition points.
Advanced: How to design synthesis routes for this compound derivatives with varying substituents?
Answer:
- Core Strategy: Utilize Friedel-Crafts acylation for introducing the trifluoromethylacetophenone moiety. For regioselective substitution, employ directing groups (e.g., methoxy or halogens) to control electrophilic aromatic substitution .
- Advanced Functionalization: For meta-substitution, use organometallic reagents (e.g., Grignard or organozinc) under inert conditions (THF, –78°C). Example: n-BuLi-mediated trifluoroacetylation of brominated precursors .
- Challenges: Steric hindrance from the trifluoromethyl group may require catalyst optimization (e.g., TiCl₄ or Zn/PbCl₂ systems) .
Advanced: How to resolve contradictions in reported solubility or reactivity data for this compound?
Answer:
- Root-Cause Analysis: Compare experimental conditions (e.g., solvent polarity, temperature). For example, discrepancies in logP may arise from differing ion-pairing effects in aqueous vs. organic phases .
- Validation: Replicate studies using standardized protocols (e.g., OECD guidelines). Cross-check with computational models like COSMO-RS for solubility predictions.
- Case Study: If solubility in THF conflicts with literature, re-evaluate purity (e.g., residual water content) or crystallization conditions .
Advanced: What strategies are effective for incorporating this compound into pharmacologically active scaffolds?
Answer:
- Scaffold Design: Use as a ketone intermediate in heterocyclic synthesis (e.g., triazinones or pyrazolidines). Example: Condensation with hydrazines to form pyrazole derivatives, as seen in anti-inflammatory agents .
- Bioisosteric Replacement: Replace the phenyl group with bioisosteres (e.g., thiophene) to modulate bioavailability. Validate via in vitro assays (e.g., CYP450 inhibition).
- Case Study: Analogous compounds like 3-hydroxy-5-(4-trifluoromethyl-phenyl)-cyclohex-2-enone show potential as kinase inhibitors .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE: Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation via fume hoods.
- Waste Management: Segregate halogenated waste for professional disposal (e.g., incineration). Follow EPA guidelines for fluorinated compounds .
- Emergency Measures: In case of exposure, rinse skin with water for 15 minutes and consult a physician. No specific antidotes are reported .
Advanced: How can computational modeling (e.g., QSPR) predict the behavior of novel derivatives?
Answer:
- Model Selection: Use quantitative structure-property relationship (QSPR) models to predict logP, solubility, and reactivity. Tools like COSMOquick or ACD/Percepta are recommended.
- Parameterization: Input molecular descriptors (e.g., McGowan volume, polar surface area) derived from analogs. Example: A McGowan volume of 249.160 ml/mol correlates with solubility trends .
- Validation: Compare predictions with experimental data for at least three derivatives to refine models.
Advanced: What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
Answer:
- Electrophilic Reactivity: The electron-withdrawing trifluoromethyl group activates the ketone toward nucleophilic attack (e.g., Grignard additions).
- Catalytic Systems: Pd-catalyzed Suzuki-Miyaura coupling requires careful ligand selection (e.g., triphenylphosphine derivatives) to avoid dehalogenation .
- Case Study: TiCl₄-mediated reactions with arylzinc reagents show higher yields for meta-substituted products due to reduced steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
